molecular formula C18H23N5O2S B11245106 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11245106
M. Wt: 373.5 g/mol
InChI Key: JPVOHNJZCNHFMG-UHFFFAOYSA-N
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Description

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with benzenesulfonyl piperazine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine. The reaction is often mediated by polyphosphoric acid (PPA) to facilitate the intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C18H23N5O2S/c24-26(25,16-6-2-1-3-7-16)23-14-12-22(13-15-23)18-9-8-17(19-20-18)21-10-4-5-11-21/h1-3,6-9H,4-5,10-15H2

InChI Key

JPVOHNJZCNHFMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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